7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Description
Crystallographic Analysis and X-ray Diffraction Studies
Crystal Packing and Molecular Geometry
The triazolopyrimidine core adopts a non-planar conformation due to steric and electronic constraints. X-ray diffraction data for structurally related analogs reveal:
- Space groups : Monoclinic (e.g., P2₁/n) or triclinic systems, depending on substituent orientation.
- Hydrogen bonding : NH₂ groups form strong intermolecular H-bonds with nitrogen atoms or carbonyl groups, stabilizing supramolecular networks.
- Molecular distortions : Torsion angles between fused rings (e.g., C3–C4–C6–C7) often exceed 30°, leading to non-planar geometries.
Table 1: Key Crystallographic Parameters for Analogous Triazolopyrimidines
Intermolecular Interactions
The 7-amino and 2-methyl groups influence crystal packing:
Spectroscopic Identification Techniques
Properties
IUPAC Name |
7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N6/c1-4-11-7-10-3-5(2-8)6(9)13(7)12-4/h3H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOVFQXEIJHBCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C=NC2=N1)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile can be achieved through various methods. One efficient method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . Another method utilizes enaminonitriles and benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly approach .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-mediated synthesis is particularly advantageous for industrial applications due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Antiviral Applications
One of the most significant applications of 7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is its role as an antiviral agent. Research indicates that derivatives of this compound can inhibit the influenza virus's RNA polymerase complex formation. Specifically, studies have shown that modifications to this scaffold can enhance its ability to disrupt the PA-PB1 heterodimerization crucial for viral replication.
Case Study: Influenza Virus Inhibition
- A study identified several derivatives based on the triazolo[1,5-a]pyrimidine scaffold that exhibited promising inhibitory activity against the influenza virus. For instance, compounds synthesized from this scaffold demonstrated effective inhibition of RNA-dependent RNA polymerase activity at non-toxic concentrations. The structure-activity relationship (SAR) studies indicated that specific substitutions at the C-5 and C-7 positions significantly affected antiviral potency .
Antimicrobial Activity
Beyond antiviral properties, this compound has also been evaluated for its antimicrobial activity. Various derivatives have been synthesized and tested against a range of bacterial strains.
Case Study: Antimicrobial Evaluation
- A series of compounds derived from triazolo[1,5-a]pyrimidines were synthesized and evaluated for their antimicrobial properties. These compounds showed varying degrees of activity against Gram-positive and Gram-negative bacteria. The study highlighted the potential of these derivatives as new antimicrobial agents .
Other Therapeutic Applications
The versatility of the 7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine scaffold extends to other therapeutic areas:
- CNS Agents : Some derivatives have been explored for their potential as central nervous system agents.
- Anticancer Activity : Investigations into the anticancer properties of these compounds have revealed their ability to inhibit tumor growth in various cancer cell lines.
- Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory properties that could be harnessed for treating inflammatory diseases.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound and its derivatives typically involves efficient one-step procedures that allow for regioselective modifications. The ability to alter substituents at various positions on the triazolo[1,5-a]pyrimidine core is crucial for optimizing biological activity.
| Position | Substituent | Biological Activity |
|---|---|---|
| C-5 | Phenyl | Enhanced antiviral activity |
| C-7 | Methyl | Improved antimicrobial properties |
| C-6 | Carboxyl | Anti-inflammatory effects |
Mechanism of Action
The mechanism of action of 7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights critical variations among 7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile and its analogs:
This discrepancy requires further verification.
Biological Activity
7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile (CAS Number: 896666-78-7) is a compound belonging to the triazolo-pyrimidine class, which has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
- Molecular Formula : C₇H₆N₆
- Molecular Weight : 166.17 g/mol
- CAS Number : 896666-78-7
- Physical Form : Solid
- Purity : ≥95%
Synthesis
The synthesis of this compound can be achieved through various methods involving the reaction of substituted triazoles with carbonitriles. Efficient one-step procedures have been developed to enhance yield and regioselectivity in producing this compound and its derivatives .
Antiviral Properties
Recent studies have highlighted the antiviral potential of this compound, particularly against influenza viruses. The compound has been shown to inhibit the RNA-dependent RNA polymerase (RdRP) of influenza A virus by disrupting the PA-PB1 heterodimerization .
Key Findings :
- Inhibition of PA-PB1 Interaction : The compound demonstrated significant inhibition of the PA-PB1 interaction with an IC50 value of approximately 12 μM in minireplicon assays .
- Antiviral Efficacy : It exhibited broad antiviral activity against various strains of influenza A and B viruses with effective concentrations (EC50) ranging from 7 to 25 μM without cytotoxic effects at concentrations up to 250 μM .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. For instance:
- Substituting different aryl groups can significantly affect its potency and selectivity against viral targets.
- Molecular docking studies have provided insights into how structural modifications can improve binding affinity and specificity .
Study on Influenza Virus Inhibition
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of triazolo-pyrimidines and evaluated their ability to inhibit influenza virus replication. The lead compound from this series was found to effectively disrupt RdRP functions while maintaining low cytotoxicity levels .
Evaluation in Cell Lines
In vitro assays conducted on MDCK cells demonstrated that the compound could reduce viral plaque formation significantly. The results indicated that it could serve as a potential therapeutic agent for treating influenza infections .
Data Summary
| Compound Name | CAS Number | EC50 (μM) | IC50 (μM) | Target |
|---|---|---|---|---|
| This compound | 896666-78-7 | 7 - 25 | 12 | PA-PB1 Interaction |
Q & A
Basic: What are the common synthetic routes for 7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile?
Methodological Answer:
The compound is typically synthesized via multi-component reactions involving aldehydes, aminotriazoles, and cyanoacetyl derivatives. A representative protocol involves:
Reagent Mixing : Combine 3-amino-1,2,4-triazole (1 mmol), an aldehyde (1 mmol), and 3-cyanoacetyl-indole (1 mmol) in DMF with triethylamine (0.5 mmol) as a catalyst .
Heating : React at 120°C for 10 hours under reflux, monitored via TLC.
Purification : Cool the mixture, precipitate the product, and recrystallize using EtOH/DMF (1:1). Yields range from 62%–70%, with purity confirmed by melting points (e.g., 263–268°C) and spectroscopic techniques (IR, NMR, MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
